N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Kinase inhibition PI3K Structure-activity relationship

Procure this specific thiophen-3-yl regioisomer to control a critical variable in your kinase inhibitor SAR study. Patent literature indicates that the thiophene attachment position (3-yl vs. 2-yl) profoundly alters PI3K isoform binding and selectivity. Using the thiophen-2-yl analog (CAS 2380010-09-1) as a substitute without comparative profiling introduces significant target engagement risk. For robust structure-activity relationship (SAR) development or PI3K pathway probe design, systematic head-to-head testing with this compound generates the quantitative differentiation data essential for lead optimization campaigns.

Molecular Formula C17H19N5OS
Molecular Weight 341.43
CAS No. 2379977-75-8
Cat. No. B2788189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
CAS2379977-75-8
Molecular FormulaC17H19N5OS
Molecular Weight341.43
Structural Identifiers
SMILESC1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4
InChIInChI=1S/C17H19N5OS/c1-3-18-9-15-14(1)17(21-12-20-15)19-10-16(13-2-8-24-11-13)22-4-6-23-7-5-22/h1-3,8-9,11-12,16H,4-7,10H2,(H,19,20,21)
InChIKeyOADGPWFNNBTPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine (CAS 2379977-75-8): Procurement-Relevant Structural and Target Class Profile


N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrido[3,4-d]pyrimidine heterocyclic class. Its core scaffold is structurally related to ATP-competitive kinase inhibitors, and patent literature describes fused pyrimidine derivatives containing thiophene and morpholine motifs as inhibitors of phosphatidylinositol 3-kinase (PI3K) [1]. The compound features a thiophen-3-yl regioisomeric substitution pattern, which distinguishes it from the corresponding thiophen-2-yl analog (CAS 2380010-09-1) . However, no publicly available quantitative bioactivity data (IC50, Ki, selectivity profiling) for this specific compound has been identified in peer-reviewed journals or authoritative databases as of the search date.

Why Regioisomeric Substitution in N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine Precludes Direct Analog Interchange


Within the pyrido[3,4-d]pyrimidine kinase inhibitor class, subtle structural variations—particularly the position of the thiophene ring attachment (thiophen-3-yl vs. thiophen-2-yl) and the nature of the amine linker—can profoundly alter target binding, selectivity, and pharmacokinetic properties. The fusion patent literature explicitly encompasses both thiophene and furan rings with variable substitution patterns, indicating that regioisomerism is a critical determinant of PI3K isoform potency and off-target profiles [1]. Consequently, the thiophen-3-yl regioisomer cannot be assumed to possess identical biological activity, solubility, or metabolic stability to its thiophen-2-yl counterpart without compound-specific experimental validation. The absence of publicly reported comparative bioactivity data for this specific compound underscores the procurement risk of substituting a close analog without confirmatory testing.

Quantitative Differentiation Evidence for N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Availability of Direct Comparative Bioactivity Data for Target Compound vs. Thiophen-2-yl Regioisomer

A thorough search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) found no publicly available quantitative IC50, Ki, or selectivity data for N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine. The closest structural analog, the thiophen-2-yl regioisomer (CAS 2380010-09-1), also lacks reported bioactivity data in the public domain . Consequently, no direct head-to-head comparison or cross-study comparable evidence can be presented. This evidence gap must be acknowledged for any procurement or selection decision involving these two regioisomers.

Kinase inhibition PI3K Structure-activity relationship

Class-Level Scaffold Activity: PI3K Inhibition by Fused Pyrimidine Derivatives

Patents disclosing the fused pyrimidine scaffold containing thiophene and morpholine substituents claim the compounds as inhibitors of phosphatidylinositol 3-kinase (PI3K), with potential applications in cancer and inflammatory diseases [1]. However, the patent documents do not provide individual IC50 values for N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine. Instead, the claims encompass a broad structural genus, and the activity data are reported only for representative compounds lacking the thiophen-3-yl-ethyl-morpholine substitution pattern. Therefore, while the scaffold is associated with PI3K inhibition, the specific potency and isoform selectivity of this compound remain uncharacterized.

PI3K inhibition Fused pyrimidine Patent SAR

Application Scenarios for N-[2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine Based on Available Structural Evidence


Regioisomeric Selectivity Profiling in PI3K or Kinase Panels

Given the absence of published bioactivity data, the primary research application for this compound is comparative regioisomeric profiling. Researchers can use this compound alongside its thiophen-2-yl analog to systematically evaluate how the thiophene attachment position affects potency against PI3K isoforms or a broader kinase panel. Such head-to-head studies would generate the first quantitative differentiation data indispensable for target validation projects [1].

Structure-Activity Relationship (SAR) Exploration in Fused Pyrimidine Medicinal Chemistry Programs

In medicinal chemistry campaigns exploring pyrido[3,4-d]pyrimidine kinase inhibitors, this compound serves as a structural probe to interrogate the steric and electronic effects of thiophene regioisomerism on binding affinity and selectivity. Its incorporation into SAR libraries can help define the optimal substitution pattern for a given kinase target, as suggested by the broad structural claims in relevant patent filings [1].

Chemical Biology Probe Development Requiring Custom Biological Annotation

For chemical biology groups seeking to develop a novel probe for PI3K-related signaling pathways, this compound offers a synthetically accessible scaffold that can be functionalized and profiled in-house. However, procurement should be accompanied by a plan for comprehensive in vitro characterization, including IC50 determination, selectivity screening, and cellular target engagement assays, since no off-the-shelf activity data are available to support immediate probe nomination.

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.